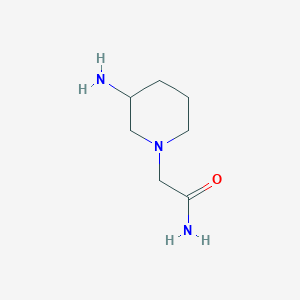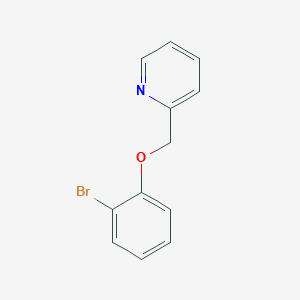
4-Bromo-5-chloro-2-nitroaniline
Overview
Description
4-Bromo-5-chloro-2-nitroaniline is a chemical compound with the CAS Number 827-33-8 . It has a molecular weight of 251.47 .
Synthesis Analysis
The synthesis of 4-Bromo-5-chloro-2-nitroaniline involves multiple steps . The process includes a Friedel Crafts acylation, a conversion from the acyl group to an alkane, and a nitration . A second substitution takes place at the position ortho to the carbon carrying the acetamido group . Hydrolysis of the amide function gives the desired 4-bromo-2-nitroaniline .Molecular Structure Analysis
The molecular structure of 4-Bromo-5-chloro-2-nitroaniline is recognized by single-crystal XRD analysis . The 4Cl2NA molecules contain both intra- and intermolecular strong hydrogen bonding interactions .Chemical Reactions Analysis
The chemical reactions of 4-Bromo-5-chloro-2-nitroaniline involve a multistep organic synthesis . Direct bromination of aniline produces a variety of polybrominated and oxidized products . Direct nitration also leads to oxidized products .Physical And Chemical Properties Analysis
4-Bromo-5-chloro-2-nitroaniline has a boiling point of 195-200°C . It is stored at ambient temperature . The synthesis material is thermally stable up to 115°C .Scientific Research Applications
Nonlinear Optical Materials
4-Bromo-5-chloro-2-nitroaniline has been studied for its potential use in nonlinear optical (NLO) materials . These materials are crucial for various applications in optoelectronics and photonics, such as in the development of optical switches and frequency converters . The compound’s ability to form non-centrosymmetric crystals makes it a candidate for second harmonic generation, a key NLO property.
Pharmaceutical Intermediates
In the pharmaceutical industry, compounds like 4-Bromo-5-chloro-2-nitroaniline serve as intermediates in the synthesis of more complex molecules. They can be used to create compounds with potential therapeutic effects or as building blocks for active pharmaceutical ingredients .
Material Science
The physiochemical properties of 4-Bromo-5-chloro-2-nitroaniline, such as its thermal stability and mechanical hardness, are of interest in material science. These characteristics are important for the development of new materials with specific mechanical and thermal requirements .
Analytical Chemistry
In analytical chemistry, 4-Bromo-5-chloro-2-nitroaniline can be used as a standard or reagent. Its well-defined properties allow for its use in calibrating instruments or developing new analytical methods for detecting and quantifying substances .
Environmental Science
While direct applications in environmental science are not extensively documented, compounds like 4-Bromo-5-chloro-2-nitroaniline can be involved in environmental monitoring and remediation studies. Their interactions with other environmental chemicals can be analyzed to understand and mitigate pollution .
Agricultural Research
In agricultural research, nitroaniline derivatives may be used in the synthesis of agrochemicals or as reference compounds in the study of pesticide behavior and degradation in the environment. Understanding their stability and reactivity can lead to the development of safer and more effective agricultural products .
Mechanism of Action
Target of Action
Nitroanilines, in general, are known to interact with various biological targets, including enzymes and receptors, depending on their specific substitutions and the biological context .
Mode of Action
The mode of action of 4-Bromo-5-chloro-2-nitroaniline involves a series of chemical reactions . The process begins with nitration, followed by the conversion of the nitro group to an amine, and finally bromination . The nitro group plays a crucial role as a meta director in these reactions .
Biochemical Pathways
Nitroanilines can participate in various biochemical reactions, potentially affecting multiple pathways depending on their specific substitutions and the biological context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-5-chloro-2-nitroaniline . Factors such as pH, temperature, and the presence of other molecules could affect its reactivity and interactions with biological targets.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-5-chloro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIFMWKGKJWFOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618747 | |
| Record name | 4-Bromo-5-chloro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-chloro-2-nitroaniline | |
CAS RN |
827-33-8 | |
| Record name | 4-Bromo-5-chloro-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=827-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-chloro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-5-chloro-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














